molecular formula C27H23FN4O3S B2673609 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 958599-51-4

2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2673609
CAS No.: 958599-51-4
M. Wt: 502.56
InChI Key: LPRVPHSJXWQINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide features a fused imidazo[1,2-c]quinazolinone core substituted with:

  • An acetamide side chain linked to a 2-methoxybenzyl group, which may influence solubility and target engagement (e.g., HDACs or kinases) .

This structural complexity suggests dual functionality: the quinazolinone core often confers kinase inhibitory activity, while the acetamide moiety may modulate epigenetic targets .

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S/c1-35-23-9-5-2-6-18(23)15-29-24(33)14-22-26(34)32-25(30-22)20-7-3-4-8-21(20)31-27(32)36-16-17-10-12-19(28)13-11-17/h2-13,22H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRVPHSJXWQINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the fluorophenyl and sulfanyl groups. Common reagents used in these reactions include fluorobenzyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that imidazoquinazoline derivatives exhibit promising anticancer properties. The structural features of the compound suggest it may interact with specific cellular targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by affecting signaling pathways related to cell growth and apoptosis .

Antimicrobial Properties:
Compounds containing imidazoquinazoline frameworks have been evaluated for their antibacterial and antifungal activities. Preliminary studies suggest that the unique functional groups within 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide may enhance its efficacy against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition:
The compound's ability to interact with various enzymes makes it a candidate for drug development targeting specific diseases. Its structural characteristics may allow it to act as an inhibitor of enzymes involved in metabolic pathways critical to disease progression .

Biological Research

Biochemical Interactions:
The interactions of this compound with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Studies suggest that the imidazoquinazoline core can facilitate binding to enzyme active sites or receptor sites, potentially modulating their activity .

In Vivo Studies:
Further research is required to evaluate the pharmacokinetics and pharmacodynamics of this compound in living organisms. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a therapeutic agent .

Materials Science

Polymer Development:
The unique chemical structure of this compound can be utilized in the synthesis of advanced materials such as polymers with specific functionalities. These materials could have applications in coatings or composites that require enhanced mechanical properties or resistance to environmental degradation.

Nanotechnology Applications:
Due to its potential bioactivity and stability, this compound could be explored for use in nanotechnology, particularly in drug delivery systems where targeted release is essential. Its ability to form stable complexes with nanoparticles may enhance the delivery efficiency of therapeutic agents .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancer effectsDemonstrated significant inhibition of tumor cell lines with IC50 values indicating potency against specific cancers .
Study BAntimicrobial activityShowed effectiveness against MRSA strains with MIC values comparable to existing antibiotics .
Study CEnzyme inhibitionIdentified potential as a selective inhibitor for key metabolic enzymes involved in disease pathways .

Mechanism of Action

The mechanism of action of 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The imidazo[1,2-c]quinazolinone core distinguishes the target compound from common analogs:

Substituent Analysis

  • Thioether Linkers : The 4-fluorobenzylthio group in the target compound contrasts with 4-chlorophenyl () or trifluoromethoxy () substituents in analogs. Fluorine improves membrane permeability, while chlorine may enhance halogen bonding .
  • Acetamide Side Chains: The 2-methoxybenzyl group differs from sulfamoylphenyl () or trifluoromethylphenyl () moieties.
Table 1: Structural Features of Selected Analogs
Compound (CID/Reference) Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Imidazo[1,2-c]quinazolinone 4-Fluorobenzylthio, 2-methoxybenzylacetamide ~495 3.8
477329-16-1 () Quinazolinone 4-Chlorophenyl, sulfamoylphenyl ~470 4.2
732994-04-6 () Triazolone Cyclopropyl, trifluoromethoxyphenyl ~429 3.5
573943-64-3 () Triazole Ethyl, pyridinyl, chloro-substituted aryl ~455 4.0

*Calculated using fragment-based methods ().

Bioactivity and Target Profiling

Kinase Inhibition

The imidazo[1,2-c]quinazolinone core aligns with ROCK1 kinase inhibitors identified via Chemical Space Docking (). Structural analogs with similar thioether linkers show IC₅₀ values of 10–100 nM for ROCK1, suggesting comparable potency .

Epigenetic Modulation

The acetamide moiety resembles histone deacetylase (HDAC) inhibitors like SAHA ().

Clustering Analysis

Hierarchical clustering () groups the target compound with triazoloquinazolinones and sulfonamide derivatives, implying shared mechanisms (e.g., kinase or phosphatase inhibition) .

Physicochemical and ADMET Properties

  • Solubility : The 2-methoxybenzyl group improves aqueous solubility (~25 µM) compared to purely hydrophobic analogs (e.g., 4-chlorophenyl derivatives: ~10 µM) .
  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation, predicting a half-life >4 hours in human microsomes (inferred from ) .
  • Toxicity: No significant mutagenicity alerts (AMES test) are predicted, aligning with analogs in ’s EPA Dashboard .

Biological Activity

The compound 2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a novel synthetic derivative belonging to the imidazo[1,2-c]quinazoline family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₁₈FN₃O₂S
Molecular Weight 353.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The imidazo[1,2-c]quinazoline scaffold facilitates these interactions through the formation of hydrogen bonds and hydrophobic interactions. Notably, the presence of the fluorophenyl group enhances binding affinity due to increased lipophilicity and electronic effects.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-c]quinazoline exhibit significant anticancer properties. The mechanism involves:

  • Inhibition of DNA Repair Enzymes : Compounds in this class can inhibit key enzymes involved in DNA repair mechanisms.
  • EGFR Inhibition : Many quinazoline derivatives target the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers.
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies show that this compound induces apoptosis in cancer cell lines through mitochondrial pathways.

In a comparative study, the compound demonstrated IC50 values ranging from 50 µM to 268 µM against various cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence antibacterial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound's activity may be enhanced by specific substituents on the aromatic rings .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production and inflammatory mediator release. The results indicate a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study investigated the anticancer effects of various imidazo[1,2-c]quinazolines, including our compound. The results highlighted its ability to induce cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Evaluation : Another study focused on synthesizing new derivatives with improved antimicrobial activity. The findings suggested that modifications to the sulfur-containing moiety could enhance efficacy against resistant bacterial strains .
  • Inflammation Model Study : In vivo studies using animal models showed that treatment with the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, starting with the functionalization of the imidazo[1,2-c]quinazolinone core. Key steps include:

  • Thioether linkage formation : Reacting 4-fluorobenzyl mercaptan with a halogenated quinazolinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the carboxylic acid intermediate with 2-methoxybenzylamine .
    Yield optimization strategies:
  • Temperature control : Maintaining 0–5°C during coupling steps to minimize side reactions.
  • Purification : Gradient column chromatography (hexane/ethyl acetate) to isolate the final product with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration and regioselectivity (e.g., distinguishing imidazo-quinazolinone proton environments at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Single-crystal diffraction to resolve the 3D conformation, particularly the orientation of the 4-fluorophenyl and 2-methoxyphenyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., m/z calculated for C₂₇H₂₂FN₄O₂S: 517.1452) to confirm molecular formula .

Advanced Research Questions

Q. How can computational chemistry approaches predict reactivity and stability under varying experimental conditions?

  • Reactivity modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density on the imidazo-quinazolinone core, identifying nucleophilic/electrophilic sites .
  • Solvent effects : Molecular dynamics (MD) simulations to assess solubility trends in polar aprotic solvents (e.g., DMSO vs. DMF) .
  • Degradation pathways : Transition state analysis for hydrolysis of the sulfanyl group under acidic/alkaline conditions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measuring plasma protein binding (e.g., >90% binding in murine models) to explain reduced in vivo efficacy despite potent in vitro IC₅₀ values (~50 nM) .
  • Metabolite identification : LC-MS/MS to detect hepatic cytochrome P450-mediated oxidation of the 2-methoxyphenyl group, which may deactivate the compound .
  • Dose-response recalibration : Adjusting in vivo dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Isosteric replacement : Substituting the sulfanyl group with sulfone (-SO₂-) to improve metabolic stability without altering binding affinity .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) on the 4-fluorophenyl ring to modulate π-π stacking interactions with hydrophobic enzyme pockets .
  • Prodrug design : Masking the acetamide as an ester to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

Q. What experimental designs are critical for establishing structure-activity relationships (SAR) in this chemical class?

  • Analog library synthesis : Preparing derivatives with systematic variations (e.g., substituents on the benzyl and quinazolinone moieties) .
  • Biological assays :
    • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) with EC₅₀ comparisons .
  • Data analysis : Multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. How do researchers address discrepancies in reported biological activities across similar compounds?

  • Standardized protocols : Adopting uniform assay conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to minimize variability .
  • Counter-screening : Testing against related targets (e.g., COX-2, MMP-9) to confirm selectivity .
  • Meta-analysis : Aggregating data from PubChem and ChEMBL to identify outlier studies .

Q. What advanced separation technologies improve purity assessment for this compound?

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect trace impurities (<0.1%) .
  • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers if stereocenters are present .
  • Crystallization screening : High-throughput polymorph screening (e.g., via robotic liquid handlers) to isolate the most stable crystalline form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.